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Talbot interferometry is a powerful metrological technique that leverages the Talbot effect, a
near-field diffraction phenomenon where a periodic grating, when illuminated by a coherent
light source, reproduces its own image at regular intervals known as the Talbot distances.[1][2]
[3] This self-imaging property allows for the creation of compact and stable interferometers
without the need for complex optical components like beam splitters and recombiners.[4][5] By
analyzing the distortions in the self-imaged patterns or the moiré fringes produced by
superimposing a self-image onto a second grating, various physical parameters can be
measured with high precision.[6]

This document details the principles, experimental protocols, and data for several key
applications of Talbot interferometry in metrology, intended for researchers, scientists, and
professionals in related fields.

Application 1: Surface Profiling of Transparent and
Reflective Objects
Application Note

Phase-shifting Talbot interferometry is a non-contact method for measuring the surface
topography of objects.[5] When a collimated beam of light passes through a diffraction grating,
it creates self-images of the grating at Talbot distances. If a transparent object is placed in the
path of the light before or at a self-image plane, the object's surface profile introduces a phase
shift in the wavefront, causing the self-image to deform.[4][7] This deformed grating image is
then interfered with a second, reference grating, creating moiré fringes.[5] The topography of
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the surface can be reconstructed by analyzing these fringes, often using phase-shifting
techniques to enhance accuracy.[4][8] This method is advantageous for its simple optical
arrangement and high precision.[4]

Experimental Protocol: Surface Profiling using Phase-

Shifting Talbot Interferometry
e Optical Setup:

o llluminate a laser source (e.g., He-Ne laser) and pass the beam through a spatial filter and
collimating lens to produce a plane wave.

o Place the first Ronchi grating (G1) perpendicular to the collimated beam.

o Position the second, identical Ronchi grating (G2) parallel to the first at a specific Talbot
distance (e.qg., the first Talbot distance, z_T = 2d?/A, where 'd' is the grating period and 'A'
is the wavelength).[5]

o Mount either G1 or G2 on a precision linear translation stage (e.g., a piezoelectric
transducer) to introduce precise in-plane movements for phase shifting.[4][6]

o Place the transparent object to be measured in a self-image plane of the first grating.[7]

o Position a CCD camera after the second grating to capture the resulting moiré fringe
pattern.[4]

o Fringe Generation and Alignment:
o Align the setup to generate clear Talbot self-images.

o Introduce a slight angular mismatch between the self-image of G1 and the grating G2 to
generate initial moiré fringes.[5]

» Phase-Shifting and Data Acquisition:

o Acquire a reference interferogram without the test object.
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o Place the test object in the designated plane. The surface variations will distort the moiré
fringes.[7]

o Implement a phase-shifting algorithm (e.g., a four-step algorithm). For each step, translate
grating G1 by a fraction of its period (d/4) to introduce a 11/2 phase shift in the fringe
pattern.[5][8]

o Record the intensity of the interferogram (I1, Iz, I3, l4) at each step with the CCD camera.

o Data Processing and Analysis:

o The phase distribution 8(x,y) is calculated pixel-wise using the recorded intensities: 6(x,y)
= arctan[(ls - 12) / (I1 - 15)].[9]

o Apply a Fourier filtering technique to the interferograms before phase calculation to
remove noise from grating lines and speckles.[5][8]

o Perform phase unwrapping to resolve the 21t ambiguity and obtain a continuous phase
map.

o Convert the unwrapped phase map into the surface height profile of the object. The height
variation is directly proportional to the phase variation.[5]

Workflow for Surface Profiling "dot
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Caption: Setup for measuring lens focal length using Talbot interferometry.
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Application 3: X-ray Phase-Contrast and Dark-Field
Imaging
Application Note

For materials that are weakly absorbing, such as biological soft tissues, conventional X-ray
imaging provides poor contrast. [10][11]X-ray Talbot-Lau interferometry is a phase-contrast
imaging technique that overcomes this limitation by detecting the phase shift of X-rays passing
through a sample. [12][13]This setup is compatible with conventional, polychromatic X-ray tube
sources, making it highly suitable for clinical and industrial applications. [11][14]The
interferometer typically uses three gratings: a source grating (GO) to create an array of
individually coherent sources, a phase grating (G1) to create the interference pattern, and an
analyzer grating (G2) to detect distortions in this pattern. [15][16]The technique can
simultaneously provide three types of images: an absorption image, a differential phase-
contrast (DPC) image, and a dark-field (or scattering) image, revealing comprehensive
information about the sample's composition, density gradients, and microstructure. [13][17][18]

Experimental Protocol: X-ray Talbot-Lau Interferometry

 Interferometer Setup (Talbot-Lau Configuration):

o Source: Use a conventional X-ray tube with a micro-focus spot. [19] * Source Grating
(G0): Place an absorption grating (GO) close to the source. This grating creates an array of
line sources, providing the necessary spatial coherence for the interferometer to function
with a standard X-ray tube. [16][20] * Phase Grating (G1): Place a phase grating (G1) at a
specific distance from GO. G1 is typically a 1t or 11/2 phase-shifting grating that diffracts the
X-ray beam, creating an interference pattern (Talbot carpet) downstream. [21] * Sample
Placement: Position the sample either before or after G1.

o Analyzer Grating (G2): Place an absorption grating (G2) at a fractional Talbot distance
from G1. G2 has a period that matches the interference fringes and acts as a transmission
mask to detect local fringe position and visibility. [10][16] * Detector: Use a flat-panel X-ray
detector placed directly behind G2 to record the generated moiré pattern.

¢ Phase-Stepping Procedure:
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o To separate the absorption, phase, and scattering signals, a phase-stepping (or fringe-
scanning) procedure is used. [10] * One of the gratings (typically G1 or G2) is scanned
laterally in steps over one period, perpendicular to the grating lines.

o At each step, an image is recorded by the detector. A full scan typically involves 5-10

steps.

» Image Reconstruction:

o For each detector pixel, the measured intensity oscillates as the grating is moved. This

oscillation is fitted to a sine wave.

o Absorption Image: The average intensity (offset) of the sine wave corresponds to the
conventional absorption contrast. [22] * Differential Phase-Contrast (DPC) Image: The
phase shift of the sine wave is proportional to the lateral shift of the interference fringes,
which in turn relates to the gradient of the object's phase shift. [22] * Dark-Field Image:
The amplitude (visibility) of the sine wave is reduced by small-angle scattering from the
sample's microstructures. This visibility reduction provides the dark-field contrast,
highlighting features below the system's spatial resolution. [18][22]
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Caption: Setup for a three-grating X-ray Talbot-Lau interferometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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